Citroflex A-4

Descripción

Propiedades

IUPAC Name |

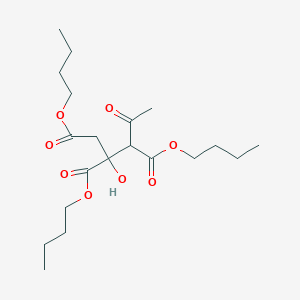

tributyl 2-hydroxy-4-oxopentane-1,2,3-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O8/c1-5-8-11-26-16(22)14-20(25,19(24)28-13-10-7-3)17(15(4)21)18(23)27-12-9-6-2/h17,25H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESZCXUNMKAYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(C(C(=O)C)C(=O)OCCCC)(C(=O)OCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Citroflex A-4 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Citroflex A-4 (Acetyl Tributyl Citrate (B86180) or ATBC), a widely used plasticizer in laboratory and pharmaceutical applications. This document outlines its key characteristics, relevant experimental protocols, and biological interactions to support its effective and safe use in research and development.

Core Chemical and Physical Properties

This compound is a non-toxic, biodegradable plasticizer known for its compatibility with a wide range of polymers.[1][2] It is a colorless, odorless, oily liquid.[2][3] Its key properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Chemical Name | Acetyl Tributyl Citrate (ATBC) | [3][4] |

| Synonyms | This compound, Tributyl O-acetylcitrate | [4] |

| CAS Number | 77-90-7 | [4] |

| Molecular Formula | C₂₀H₃₄O₈ | [4] |

| Molecular Weight | 402.48 g/mol | [4] |

| Appearance | Clear, oily liquid | [5] |

| Odor | Odorless | [2] |

Table 2: Physical and Chemical Specifications

| Property | Value | Test Method/Reference |

| Ester Content (%) | ≥ 99.0 | [6] |

| Acid Number (mg KOH/g) | ≤ 0.2 | [6] |

| Specific Gravity (25/25 °C) | 1.045 - 1.055 | [6][7] |

| Refractive Index (25 °C) | 1.4410 - 1.4425 | |

| Viscosity (25 °C, cP) | ~33 - 36 | [7] |

| Boiling Point (°C) | 327 | |

| Melting Point (°C) | -59 (Pour Point) | [7] |

| Flash Point (°C) | 204 (Open Cup) | [3] |

| Water Content (%) | ≤ 0.25 | [6] |

| Solubility in Water | Insoluble | [2][3] |

| Solubility in Organic Solvents | Soluble in most organic solvents | [3] |

| Biodegradability | Readily biodegradable | [1][2] |

Experimental Protocols for Laboratory Applications

This section details methodologies for common laboratory procedures involving this compound.

Preparation of Polymer Films using Solvent Casting

The solvent casting technique is a common laboratory method for preparing thin polymer films with uniform thickness. This compound is incorporated as a plasticizer to improve the flexibility and durability of the films.

Methodology:

-

Polymer Solution Preparation: Dissolve the desired polymer (e.g., PVC, cellulose (B213188) acetate, PLA) in a suitable volatile solvent (e.g., acetone, dichloromethane, tetrahydrofuran) to form a homogenous solution.[8][9] The concentration will depend on the polymer and desired film thickness.

-

Plasticizer Incorporation: Add the calculated amount of this compound to the polymer solution. The concentration of this compound can be varied to study its effect on the film's properties.

-

Mixing: Stir the solution thoroughly using a magnetic stirrer until the this compound is completely dissolved and the solution is uniform.

-

Casting: Pour the solution onto a flat, inert surface (e.g., a glass plate or a Teflon-coated dish).[10]

-

Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood with adjustable airflow. Slow evaporation is crucial to prevent the formation of defects in the film.[10]

-

Drying: Once the majority of the solvent has evaporated, transfer the film to a vacuum oven for complete drying at a temperature below the polymer's glass transition temperature to remove any residual solvent.

-

Film Characterization: The resulting film can be characterized for its mechanical properties (tensile strength, elongation), thermal properties (DSC, TGA), and surface morphology (SEM).

Quality Control and Purity Analysis

Ensuring the purity and quality of this compound is critical for reproducible experimental results. Gas Chromatography (GC) is a standard method for this purpose.

Methodology (based on ASTM D3465 principles): [11]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) is required.

-

Standard Preparation: Prepare a series of standard solutions of high-purity this compound in a suitable solvent (e.g., hexane (B92381) or acetone) at known concentrations.

-

Sample Preparation: Dilute the this compound sample to be tested in the same solvent to a concentration within the range of the prepared standards.

-

GC Analysis:

-

Inject a fixed volume of the standard and sample solutions into the GC.

-

Use an appropriate temperature program for the oven to ensure good separation of this compound from any impurities.

-

The injector and detector temperatures should be set to ensure efficient vaporization and detection.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Calculate the area of the this compound peak in both the standard and sample chromatograms.

-

Determine the purity of the sample by comparing its peak area to the calibration curve generated from the standard solutions.

-

Leaching and Migration Studies

Understanding the extent to which this compound migrates from a polymer matrix is crucial, especially in applications like medical devices and food contact materials.

Methodology (based on ISO 177 principles): [12][13]

-

Sample Preparation: Prepare polymer samples containing a known concentration of this compound.

-

Contact Medium: Choose a contact medium that simulates the intended application (e.g., simulated body fluid for medical devices, food simulants like ethanol/water mixtures for food packaging).

-

Extraction:

-

Immerse the polymer sample in the contact medium in a sealed container.

-

Incubate the container at a specific temperature and for a defined period to simulate the conditions of use.

-

-

Analysis of the Extract:

-

After incubation, remove the polymer sample.

-

Analyze the contact medium for the presence and concentration of leached this compound. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for this analysis.

-

-

Quantification: Quantify the amount of migrated this compound by comparing the analytical results to a calibration curve prepared with known concentrations of this compound in the same contact medium.

Biological Interactions and Signaling Pathways

While primarily used as an excipient, this compound is not entirely inert and can interact with biological systems. In vitro and in vivo studies have shown that it can activate the Steroid and Xenobiotic Receptor (SXR), a key regulator of drug metabolism.[12][14]

Signaling Pathway: SXR Activation by this compound

Activation of SXR by this compound in intestinal cells leads to the increased expression of the Cytochrome P450 3A4 (CYP3A4) enzyme.[12][14] This can have implications for the metabolism of co-administered drugs that are substrates of CYP3A4.

In Vitro Metabolism Studies

The metabolism of this compound can be investigated in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (to maintain pH)

-

Liver microsomes (human or animal)

-

This compound solution (at a known concentration)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add a solution of NADPH (a necessary cofactor for many metabolic reactions) to initiate the metabolic process.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a quenching solvent, such as cold acetonitrile. This also serves to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the appearance of metabolites using LC-MS/MS.

-

Data Analysis: Determine the rate of metabolism and identify the metabolites formed.

Biocompatibility and Safety Considerations

This compound is generally considered to have low toxicity.[2][7] However, for applications in medical devices, a thorough biocompatibility assessment according to ISO 10993 standards is essential.[3][18][19] This involves a series of tests to evaluate potential biological risks, such as cytotoxicity, sensitization, and irritation.

Logical Relationship for Biocompatibility Assessment:

References

- 1. fda.gov [fda.gov]

- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification and quantification of acetyl tributyl citrate (ATBC) metabolites using human liver microsomes and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Properties of Acetyl Tributyl Citrate, a Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. US7172713B2 - Solution casting process for producing polymer film - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. store.astm.org [store.astm.org]

- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. mttlab.eu [mttlab.eu]

- 17. researchgate.net [researchgate.net]

- 18. Biocompatibility Testing for Medical Devices | ISO 10993 [chapletnorthamerica.com]

- 19. EN ISO 10993 - Biocompatibility testing of medical device [hygcen.de]

A Technical Guide to the Physical and Chemical Characteristics of Acetyl Tributyl Citrate (ATBC)

Introduction: Acetyl tributyl citrate (B86180) (ATBC), an ester of citric acid, is a widely utilized plasticizer recognized for its low toxicity and favorable safety profile.[1] It serves as a primary excipient in pharmaceutical formulations, particularly in the coating of solid oral dosage forms like tablets and capsules, and as a plasticizer in medical devices and food packaging.[2][3][4] ATBC is considered a safe and effective alternative to phthalate-based plasticizers, such as DEHP and DINP.[5][6][7] This technical guide provides an in-depth overview of the core physical and chemical characteristics of ATBC, along with relevant experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Identification and General Properties

ATBC is a colorless, odorless, and transparent oily liquid under standard conditions.[2][8][9] It is synthesized through the esterification of citric acid with butanol, followed by acetylation with acetic anhydride.[2]

| Property | Value | References |

| Chemical Name | Tributyl 2-acetoxypropane-1,2,3-tricarboxylate | [7][8][10] |

| CAS Number | 77-90-7 | [7][8][11] |

| Molecular Formula | C₂₀H₃₄O₈ | [7][8][11] |

| Molecular Weight | 402.48 g/mol | [7][8][10] |

| EINECS Number | 201-067-0 | [6][8][12] |

| Common Synonyms | ATBC, Tributyl O-acetylcitrate, Citroflex A | [6][8][12] |

Physical Characteristics

The physical properties of ATBC make it a versatile plasticizer, compatible with a wide range of polymers including polyvinyl chloride (PVC), cellulose (B213188) resins, and synthetic rubber.[5][13][14]

| Property | Value | References |

| Appearance | Colorless, odorless, oily liquid | [8][9][15] |

| Boiling Point | 343 °C at 101.3 kPa (760 mmHg) 172-174 °C at 0.133 kPa (1 mmHg) | [7][8] |

| Melting / Freezing Point | -80 °C | [7][8][10] |

| Density / Specific Gravity | 1.045–1.055 g/cm³ at 25 °C | [8][10][11] |

| Refractive Index | 1.4410–1.4425 (25 °C/D) | [8] |

| Flash Point | 204 °C (Open Cup) 113 °C (Closed Cup) | [8][10][11] |

| Viscosity | ~33 mPa·s at 25 °C | [16] |

| Vapor Pressure | 4.55 x 10⁻⁶ mmHg | [10] |

| Water Solubility | Insoluble (< 5 mg/L) | [7][9][11][15] |

| Solubility in Organic Solvents | Soluble in most organic solvents, including alcohols, ketones, esters, and hydrocarbons. | [5][6][8] |

| Octanol-Water Partition Coefficient (Log Kow) | 4.92 | [6][10][11] |

Chemical Characteristics

3.1. Stability and Compatibility ATBC is chemically stable under normal conditions of use and storage.[5] It should be stored in a cool, dry place away from direct heat and ignition sources.[5][16] It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can cause its degradation.[5][16] ATBC demonstrates excellent compatibility with a variety of polymers, including PVC, acrylics, and cellulose derivatives, enhancing their flexibility and durability.[2][5][17]

3.2. Hydrolysis and Degradation ATBC is susceptible to hydrolysis, particularly under basic conditions. The estimated base-catalyzed second-order hydrolysis rate constant is 5.8 x 10⁻² L/mole-sec.[6][10][15] This corresponds to an estimated half-life of 3.8 years at a neutral pH of 7 and 140 days at a pH of 8.[6][10][15] In the atmosphere, vapor-phase ATBC is expected to degrade by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 27 hours.[6][15] The compound is also considered readily biodegradable.[15][18]

3.3. Metabolism When administered orally, ATBC is rapidly metabolized and almost completely excreted (approx. 99%) within 48 hours, primarily in the urine and feces.[1][19] The metabolism occurs through hydrolysis of the ester bonds.[1] This indicates a low potential for bioaccumulation.[11]

Experimental Protocols

Accurate quantification of ATBC is crucial for quality control, migration studies, and pharmacokinetic analysis.

4.1. Quantification in Polymer Matrices (Migration Testing) This protocol outlines a common method for determining the amount of ATBC that leaches from a polymer into a simulant fluid.[20]

-

Objective: To quantify the migration of ATBC from a polymer matrix.

-

Apparatus: Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC).[20]

-

Methodology:

-

Sample Preparation: Prepare polymer film samples with a known weight and surface area.

-

Immersion: Immerse the polymer sample in a sealed container with a specific volume of a relevant food or pharmaceutical simulant fluid (e.g., n-hexane, ethanol, or purified water).[20][21]

-

Incubation: Store the container at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 10 days) to simulate use conditions.[20]

-

Extraction: After incubation, remove the polymer sample. The simulant fluid now contains the migrated ATBC.

-

Analysis: Inject an aliquot of the simulant fluid into the GC-MS or HPLC system for separation and quantification.[21]

-

Quantification: Create a calibration curve using standards of known ATBC concentrations to determine the concentration in the sample. Migration is typically reported as mass per unit area (e.g., µg/cm²).[20]

-

4.2. Pharmacokinetic Analysis in Biological Samples This protocol is based on methods developed for the determination of ATBC in plasma, essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3][22]

-

Objective: To quantify ATBC concentrations in plasma samples over time.

-

Apparatus: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][3]

-

Methodology:

-

Sample Collection: Collect blood samples in heparinized tubes at predetermined time points following ATBC administration. Centrifuge to separate plasma.

-

Stabilization: Due to the presence of esterases in plasma that can hydrolyze ATBC, immediately treat plasma samples with an esterase inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to ensure sample stability.[1]

-

Sample Preparation (Protein Precipitation): Add a protein precipitation agent (e.g., acetonitrile) containing an internal standard (IS), such as acetyl triethyl citrate (ATEC), to a small volume of plasma (e.g., 90 µL).[1][3]

-

Extraction: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to an LC vial and inject it into the LC-MS/MS system.

-

Quantification: Use a validated calibration curve prepared by spiking blank plasma with known concentrations of ATBC. The lower limit of quantification (LLOQ) is typically around 10 ng/mL.[1][3]

-

Safety and Toxicology Summary

ATBC is characterized by its low toxicity.[18] Extensive studies have demonstrated its safety for use in applications with direct human contact.

| Toxicological Endpoint | Result | References |

| Acute Oral Toxicity (LD₅₀, Rat) | > 31,500 mg/kg | [11][16] |

| Skin Irritation (Rabbit) | Non-irritating | [11][16] |

| Skin Sensitization (Guinea Pig) | Not a sensitizer | [19] |

| Genotoxicity | Not genotoxic in bacterial or mammalian test systems | [19] |

| Carcinogenicity | Not classified as a carcinogen | [16] |

Acetyl tributyl citrate is a well-characterized compound with a robust profile of physical, chemical, and toxicological data supporting its use as a safe and effective plasticizer and pharmaceutical excipient. Its low volatility, excellent compatibility with polymers, and minimal toxicity make it a preferred choice in the development of drug delivery systems, medical devices, and other sensitive applications. The established analytical protocols for its quantification ensure reliable quality control and facilitate further research into its applications and performance.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. mamtapolycoats.com [mamtapolycoats.com]

- 3. Pharmacokinetic Properties of Acetyl Tributyl Citrate, a Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use and safety of Acetyl tributyl citrate as a plasticizer_Chemicalbook [chemicalbook.com]

- 5. atamankimya.com [atamankimya.com]

- 6. ACETYL TRIBUTYL CITRATE - Ataman Kimya [atamanchemicals.com]

- 7. Acetyltributylcitrate - Wikipedia [en.wikipedia.org]

- 8. Acetyl Tributyl Citrate (ATBC) Manufacturers and Suppliers China - Factory - Integratechem [integratechem.com]

- 9. Acetyl tributyl citrate | 77-90-7 [chemicalbook.com]

- 10. Acetyl Tributyl Citrate | C20H34O8 | CID 6505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cpsc.gov [cpsc.gov]

- 12. trade-chem.com [trade-chem.com]

- 13. Acetyl Tributyl Citrate ï¼ Atbc Plasticizer ï¼Tributyl Acetyl Citrate [chuangegroup.com]

- 14. Acetyl Tributyl Citrate , ATBC Plasticizer , ATBC 99% [jinhetec.com]

- 15. echemi.com [echemi.com]

- 16. redox.com [redox.com]

- 17. mamtapolycoats.com [mamtapolycoats.com]

- 18. specialchem.com [specialchem.com]

- 19. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety of Citroflex A-4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety profile of Citroflex A-4 (Acetyl Tributyl Citrate, ATBC), a widely used plasticizer in pharmaceutical, medical device, and food contact applications. Its favorable toxicological profile and biodegradability make it a common replacement for phthalate-based plasticizers. This document summarizes key safety data, outlines relevant experimental protocols for its evaluation, and visualizes its known interactions with cellular signaling pathways to support its safe use in research and development.

Chemical and Physical Properties

This compound is a colorless, odorless, oily liquid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Acetyl Tributyl Citrate (ATBC) | |

| CAS Number | 77-90-7 | |

| Molecular Formula | C₂₀H₃₄O₈ | |

| Molecular Weight | 402.5 g/mol | |

| Boiling Point | 327 °C | |

| Melting Point | -59 °C (Pour Point) | |

| Specific Gravity | 1.045 – 1.055 @ 25/25°C | |

| Solubility in Water | <0.1% @ 25°C | |

| Vapor Pressure | Low |

Toxicological Data

This compound is characterized by its low toxicity profile. The following tables summarize the key quantitative toxicological data.

Acute Toxicity

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | >31,500 mg/kg | [1] |

| LD₅₀ | Cat | Oral | >52,500 mg/kg | [2] |

Irritation and Sensitization

| Test | Species | Result | Reference |

| Skin Irritation | Rabbit | No irritation | [1] |

| Eye Irritation | Rabbit | Mild irritation | [1] |

| Skin Sensitization | Human | Non-sensitizing | [3] |

Chronic Toxicity and Other Endpoints

| Endpoint | Result | Reference |

| Mutagenicity | Based on available data, the classification criteria are not met. | [1] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, US OSHA or the European Directive (67/548/EEC). | [1] |

| Reproductive Toxicity | Based on available data, the classification criteria are not met. | [1] |

| Aquatic Toxicity (LC₅₀) | Lepomis macrochirus (Bluegill) | 38 - 60 mg/l (96 h) |

Signaling Pathways and Molecular Interactions

Recent research has begun to elucidate the molecular interactions of this compound (ATBC) within biological systems. While generally considered safe, it is not biologically inert and has been shown to interact with specific cellular pathways.

Activation of Steroid and Xenobiotic Receptor (SXR)

ATBC has been identified as an activator of the Steroid and Xenobiotic Receptor (SXR), a key regulator of drug-metabolizing enzymes. This interaction can lead to the induction of Cytochrome P450 3A4 (CYP3A4), primarily in the intestine.[4][5] This is a critical consideration in drug development, as the induction of CYP3A4 can alter the metabolism and bioavailability of co-administered therapeutic agents.

Potential Involvement in Other Signaling Pathways

Network toxicology studies have suggested potential interactions of ATBC with other critical cellular pathways, including those involved in apoptosis, cancer progression, and lipid metabolism.[6][7] Key protein targets identified include STAT3, EGFR, MAPK1, MMP9, and MMP2.[7] These findings are preliminary and require further experimental validation, but they highlight areas for consideration in the safety assessment of novel formulations containing high concentrations of ATBC.

Experimental Protocols for Safety and Biocompatibility Assessment

For researchers incorporating this compound into novel drug delivery systems or medical devices, a thorough safety and biocompatibility evaluation is crucial. The following section outlines key experimental methodologies.

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This assay evaluates the potential of a substance to cause cell death or inhibit cell growth.

Methodology:

-

Cell Culture: L929 mouse fibroblast cells (or other suitable cell lines) are cultured in appropriate media until they reach a semi-confluent monolayer.

-

Extract Preparation: The test article (e.g., a polymer film plasticized with this compound) is incubated in cell culture medium at 37°C for 24-72 hours to create an extract. A series of dilutions of the extract are prepared.

-

Cell Treatment: The culture medium on the cells is replaced with the prepared extracts (and positive and negative controls).

-

Incubation: The cells are incubated for a defined period (e.g., 24-48 hours).

-

Assessment of Cytotoxicity:

-

Qualitative: The cells are observed under a microscope for changes in morphology, such as cell lysis, rounding, or detachment.

-

Quantitative: Cell viability is assessed using assays such as MTT, XTT, or Neutral Red Uptake, which measure metabolic activity.

-

Leaching Study

This protocol is designed to quantify the amount of this compound that migrates from a material into a surrounding fluid.

Methodology:

-

Sample Preparation: A known quantity and surface area of the material containing this compound is prepared.

-

Immersion: The sample is immersed in a simulant fluid (e.g., phosphate-buffered saline, ethanol/water mixtures, or a relevant biological fluid) in a sealed container.

-

Incubation: The container is incubated at a specified temperature (e.g., 37°C) for various time points.

-

Sample Collection: Aliquots of the simulant fluid are collected at each time point.

-

Extraction: this compound is extracted from the simulant fluid using a suitable organic solvent (e.g., n-hexane or ethyl acetate).

-

Quantification: The concentration of this compound in the extracts is determined using an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Hemolysis Assay (Direct Contact Method)

This assay assesses the potential of a material to damage red blood cells.

Methodology:

-

Blood Collection and Preparation: Fresh whole blood is collected with an anticoagulant. Red blood cells (RBCs) are isolated by centrifugation and washed with phosphate-buffered saline (PBS). A diluted suspension of RBCs is prepared.

-

Sample Incubation: The this compound containing material (or a solution of this compound) is incubated with the RBC suspension at 37°C for a defined period. Positive (e.g., Triton X-100) and negative (PBS) controls are included.

-

Centrifugation: After incubation, the samples are centrifuged to pellet intact RBCs and cell debris.

-

Analysis: The supernatant is transferred to a microplate, and the absorbance is measured at a wavelength specific for hemoglobin (e.g., 540 nm).

-

Calculation: The percentage of hemolysis is calculated relative to the positive control.

Handling and Disposal in a Research Laboratory

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Ensure adequate ventilation in the work area.

-

Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

Disposal:

-

Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains or the environment.

Conclusion

This compound (ATBC) possesses a well-documented safety profile with low acute toxicity, making it a suitable alternative to traditional phthalate (B1215562) plasticizers in many research and development applications. However, researchers should be aware of its potential to interact with cellular signaling pathways, particularly the activation of SXR and the subsequent induction of CYP3A4, which could impact the metabolism of other compounds. The experimental protocols outlined in this guide provide a framework for the necessary safety and biocompatibility assessments when incorporating this compound into novel materials and formulations for pharmaceutical and medical applications. Adherence to proper handling and disposal procedures is essential to ensure a safe laboratory environment.

References

- 1. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Properties of Acetyl Tributyl Citrate, a Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. static.igem.org [static.igem.org]

- 5. mdpi.com [mdpi.com]

- 6. Biocompatibility Testing for Medical Devices Under ISO 10993-1:2025 - Accuprec [accuprec.com]

- 7. thno.org [thno.org]

The Core Mechanism of Acetyl Tributyl Citrate (ATBC) as a Polymer Plasticizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tributyl Citrate (ATBC) has emerged as a prominent, non-toxic, and biodegradable plasticizer, particularly favored in sensitive applications such as medical devices, pharmaceutical coatings, and food packaging. This technical guide delves into the fundamental mechanism of action by which ATBC imparts flexibility to polymers, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Mechanism of Action: A Molecular Perspective

The primary function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer. ATBC achieves this by positioning its molecules between the long polymer chains, thereby reducing the intermolecular forces that hold these chains together. This process, known as the "lubricity theory," suggests that the plasticizer molecules act as a lubricant, allowing the polymer chains to slide past one another more easily.

At a molecular level, the ester groups within the ATBC molecule form dipole-dipole interactions with polar groups on the polymer chains, such as the C-Cl bonds in Polyvinyl Chloride (PVC). These interactions disrupt the strong polymer-polymer attractions, leading to an increase in free volume between the chains. This increased spacing lowers the glass transition temperature (Tg) of the polymer, the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state.

Molecular dynamics simulations have further elucidated this mechanism, revealing that the acetyl group in ATBC can enhance its interaction with polymer chains through hydrogen bonding and van der Waals forces, leading to a more homogeneous distribution of the plasticizer within the polymer matrix. This improved compatibility contributes to its high plasticizing efficiency.

dot

Caption: Molecular mechanism of ATBC plasticization.

Quantitative Data on ATBC Performance

The effectiveness of ATBC as a plasticizer is quantified by its impact on the thermal and mechanical properties of the host polymer. The following tables summarize key data for two commonly plasticized polymers: Polylactic Acid (PLA) and Polyvinyl Chloride (PVC).

Table 1: Effect of ATBC Concentration on the Glass Transition Temperature (Tg) of PLA

| ATBC Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Reference |

| 0 | 60.42 | |

| 10 | 41.3 | |

| 15 | 36.67 | |

| 17 | 28.6 | |

| 20 | 27.02 | |

| 30 | 12.21 |

Table 2: Effect of ATBC Concentration on the Mechanical Properties of PVC

| ATBC Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| 0 | ~50-60 | <10 | |

| 30 | ~20-25 | ~250-300 | |

| 40 | ~15-20 | ~300-350 | |

| 50 | ~10-15 | ~350-400 | |

| 60 | ~8-12 | ~400-450 |

(Note: phr = parts per hundred parts of resin)

Experimental Protocols

To characterize the effects of ATBC on polymers, several analytical techniques are employed. Below are detailed methodologies for key experiments.

Dynamic Mechanical Analysis (DMA)

Objective: To determine the viscoelastic properties of the plasticized polymer, including the glass transition temperature (Tg), storage modulus (E'), and loss modulus (E"). This protocol is based on the principles outlined in ISO 6721.

Methodology:

-

Sample Preparation: Prepare rectangular specimens of the plasticized polymer with typical dimensions of 10-20 mm in length, 5-10 mm in width, and 1-2 mm in thickness.

-

Instrument Setup:

-

Mode: Tensile or three-point bending mode.

-

Frequency: A fixed frequency, typically 1 Hz, is applied.

-

Strain/Stress: Apply a small, constant sinusoidal strain or stress amplitude within the linear viscoelastic region of the material (e.g., 0.1% strain).

-

-

Thermal Program:

-

Temperature Range: Scan from a temperature well below the expected Tg to a temperature above it (e.g., from -100 °C to 100 °C for plasticized PVC or -20 °C to 80 °C for plasticized PLA).

-

Heating Rate: A constant heating rate, typically 2-3 °C/min, is used.

-

-

Data Analysis: The glass transition temperature (Tg) is typically identified as the peak of the tan δ (loss tangent) curve or the inflection point of the storage modulus (E') curve.

dot

Biodegradation Pathway of Acetyl Tributyl Citrate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tributyl citrate (B86180) (ATBC) is a widely used, biodegradable plasticizer considered a safer alternative to phthalates in various applications, including pharmaceutical coatings and food packaging.[1][2] Its environmental fate, particularly its biodegradation in soil, is of significant interest. This technical guide provides a comprehensive overview of the current understanding of the biodegradation pathway of ATBC in soil. While direct and detailed studies on the complete soil biodegradation pathway are limited, this guide synthesizes information from existing literature on the biodegradation of similar compounds, enzymatic hydrolysis, and analytical methodologies to present a plausible degradation cascade. The proposed pathway commences with the enzymatic hydrolysis of the ester linkages, a common mechanism for the microbial breakdown of ester-containing compounds. This initial step is likely mediated by non-specific carboxylesterases present in a wide range of soil microorganisms. The subsequent degradation of the resulting intermediates, including tributyl citrate, dibutyl citrate, and ultimately citric acid and butanol, is discussed. This guide also outlines relevant experimental protocols for studying ATBC biodegradation in soil and presents key data in a structured format to facilitate further research in this area.

Introduction

Acetyl tributyl citrate (ATBC), a citric acid ester, is utilized as a plasticizer in a variety of polymer materials.[3] Its biocompatibility and apparent low toxicity have led to its approval for use in sensitive applications such as medical devices, pharmaceutical tablet coatings, and food-contact materials.[1][2] The widespread use of ATBC necessitates a thorough understanding of its environmental persistence and degradation mechanisms. Soil represents a primary environmental compartment for the disposal and potential accumulation of ATBC-containing materials. General assessments indicate that ATBC undergoes rapid biomineralization in soil, suggesting it is not environmentally persistent.[4] However, a detailed understanding of the metabolic pathways, the microorganisms involved, and the kinetics of its degradation in the complex soil matrix is crucial for a complete environmental risk assessment.

This guide aims to provide an in-depth technical overview of the biodegradation pathway of ATBC in soil, targeting researchers and professionals in environmental science and drug development.

Proposed Biodegradation Pathway of Acetyl Tributyl Citrate in Soil

The biodegradation of ATBC in soil is hypothesized to occur in a stepwise manner, initiated by the hydrolysis of its ester bonds, followed by the degradation of the resulting core molecule and alcohol side chains.

Initial Hydrolysis by Soil Microorganisms

The primary and most critical step in the breakdown of ATBC is the enzymatic hydrolysis of its ester linkages. Soil is a rich reservoir of microorganisms possessing a wide array of hydrolytic enzymes, including carboxylesterases, which are capable of cleaving ester bonds.[5] The degradation of ATBC is likely initiated by these non-specific enzymes, leading to the sequential removal of the acetyl and butyl groups.

Based on the structure of ATBC and general principles of ester hydrolysis, the following initial breakdown products are anticipated:

-

Tributyl citrate (TBC): Resulting from the cleavage of the acetyl group.

-

Acetyl dibutyl citrate (ADBC): Formed by the removal of one butyl group.

-

Dibutyl citrate (DBC): Arising from the loss of two butyl groups or one butyl group from TBC.

-

Acetyl monobutyl citrate (AMBC): Formed by the removal of two butyl groups.

-

Monobutyl citrate (MBC): Resulting from the loss of all three butyl groups from TBC or two butyl groups from DBC.

-

Citric acid: The central molecule remaining after the hydrolysis of all ester linkages.

-

n-Butanol: Released from the hydrolysis of the butyl ester bonds.

-

Acetic acid: Released from the hydrolysis of the acetyl group.

Human metabolism studies of ATBC have identified acetyl dibutyl citrate (ADBC), tributyl citrate (TBC), and dibutyl citrate (DBC) as metabolites, which supports the proposed initial hydrolytic steps.[6]

Subsequent Degradation of Intermediates

Following the initial hydrolysis, the resulting intermediates are expected to be further metabolized by soil microorganisms:

-

Citric Acid: As a central metabolite in the Krebs (citric acid) cycle, citric acid is readily metabolized by a vast range of soil microorganisms under both aerobic and anaerobic conditions.[7][8] It serves as a carbon and energy source, ultimately being mineralized to carbon dioxide and water.

-

n-Butanol: This primary alcohol can be utilized as a carbon source by many soil bacteria and fungi. The typical degradation pathway involves oxidation to butanal, followed by further oxidation to butyric acid, which then enters central metabolic pathways via beta-oxidation.

-

Acetic Acid: A simple carboxylic acid, acetic acid is readily consumed by a wide variety of soil microbes and funneled into the Krebs cycle via acetyl-CoA.

The complete biodegradation of ATBC to carbon dioxide, water, and microbial biomass is therefore highly plausible, contributing to its low environmental persistence.

Potential Microorganisms Involved

While specific microorganisms responsible for ATBC degradation in soil have not been definitively identified in the literature, several genera of soil bacteria are known for their ability to degrade a wide range of organic compounds, including esters. These include:

-

Pseudomonas spp.: Known for their metabolic versatility and ability to degrade various xenobiotic compounds.

-

Bacillus spp.: Spore-forming bacteria that produce a variety of extracellular enzymes capable of breaking down complex organic molecules.

-

Rhodococcus spp.: Actinomycetes with the ability to degrade hydrophobic compounds.

-

Fungi: Various soil fungi also produce extracellular esterases and can play a significant role in the degradation of plasticizers.

Quantitative Data on ATBC Biodegradation

Quantitative data on the biodegradation of ATBC specifically in soil is scarce in publicly available scientific literature. However, some general information on its biodegradability and persistence exists.

| Parameter | Value/Observation | Source |

| Biodegradation in Soil | Rapid biomineralization observed in two soil degradation studies. | [4] |

| Ready Biodegradability | 82% of Theoretical BOD reached in 4 weeks in the Japanese MITI test. | [4] |

| Vapor-phase Half-life in Air | Estimated to be 27 hours due to reaction with hydroxyl radicals. | [4][9] |

| Blood Half-life (Rats) | Approximately 3.4 hours. | [9] |

Note: The lack of specific soil half-life data highlights a significant knowledge gap and an area for future research. The half-life of a chemical in soil is the time it takes for 50% of the initial amount to degrade.[10]

Experimental Protocols for Studying ATBC Biodegradation in Soil

Standardized methods are available for assessing the biodegradation of chemical substances in soil. These protocols can be adapted to specifically study the degradation of ATBC.

Soil Microcosm Studies

A common approach involves setting up soil microcosms under controlled laboratory conditions.[11]

Methodology:

-

Soil Collection and Characterization: Collect soil from a relevant location (e.g., agricultural field, landfill). Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

-

Spiking with ATBC: A solution of ATBC in a suitable solvent is applied to the soil to achieve the desired initial concentration. The solvent is allowed to evaporate.

-

Incubation: The treated soil is incubated in controlled-environment chambers at a specific temperature and moisture content. Aerobic conditions are typically maintained.

-

Sampling: Soil samples are collected at regular intervals over a period of weeks or months.

-

Extraction and Analysis: ATBC and its potential metabolites are extracted from the soil samples using an appropriate solvent. The extracts are then analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The disappearance of the parent ATBC compound and the appearance and disappearance of metabolites are monitored over time to determine the degradation rate and half-life.

Respirometry Tests

These tests measure the mineralization of the test substance by quantifying the amount of carbon dioxide (CO₂) evolved.[12]

Methodology (based on ISO 17556):

-

Test Setup: A known amount of ATBC is mixed with a defined quantity of soil. The mixture is placed in a sealed vessel.

-

Incubation: The vessels are incubated under controlled temperature and aeration.

-

CO₂ Measurement: The CO₂ produced from the microbial respiration is trapped in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with a CO₂ analyzer.

-

Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO₂ evolved from the test sample to the theoretical amount of CO₂ that could be produced from the complete mineralization of the added ATBC. Control vessels with soil but without ATBC are run in parallel to account for basal soil respiration.

Analytical Methods

The accurate quantification of ATBC and its degradation products is essential for biodegradation studies.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds. Derivatization may be necessary for less volatile metabolites.

-

High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile and thermally labile compounds. HPLC can be coupled with various detectors, including UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS/MS) for enhanced sensitivity and specificity.

Visualizations

Proposed Biodegradation Pathway of ATBC

Caption: Proposed hydrolytic degradation pathway of Acetyl Tributyl Citrate in soil.

Experimental Workflow for a Soil Microcosm Study

Caption: General experimental workflow for a soil microcosm biodegradation study.

Conclusion and Future Research Directions

The available evidence strongly suggests that acetyl tributyl citrate is readily biodegradable in soil environments. The proposed degradation pathway, initiated by enzymatic hydrolysis of the ester bonds, is consistent with the known metabolic capabilities of soil microorganisms and data from human metabolism studies. However, there is a notable lack of detailed studies specifically investigating the biodegradation of ATBC in soil.

Future research should focus on:

-

Isolation and characterization of microorganisms capable of degrading ATBC from soil environments.

-

Identification and quantification of the metabolic intermediates formed during ATBC degradation in soil to confirm the proposed pathway.

-

Determination of the degradation kinetics , including the half-life of ATBC, in various soil types and under different environmental conditions (e.g., temperature, moisture, pH).

-

Elucidation of the specific enzymes and the genetic basis for their production in ATBC-degrading microorganisms.

A more comprehensive understanding of the soil biodegradation pathway of ATBC will further solidify its environmental safety profile and provide valuable data for regulatory agencies and industries utilizing this important plasticizer.

References

- 1. Frontiers | Analysis of the effects of acetyl tributyl citrate on bone cancer based on network toxicology and molecular docking [frontiersin.org]

- 2. Analysis of the effects of acetyl tributyl citrate on bone cancer based on network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. Acetyl Tributyl Citrate | C20H34O8 | CID 6505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Role of Soil Microbiota Enzymes in Soil Health and Activity Changes Depending on Climate Change and the Type of Soil Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and quantification of acetyl tributyl citrate (ATBC) metabolites using human liver microsomes and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. Microbial Degradation of Citric Acid in Low Level Radioactive Waste Disposal: Impact on Biomineralization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cpsc.gov [cpsc.gov]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. SOIL - Citrate and malonate increase microbial activity and alter microbial community composition in uncontaminated and diesel-contaminated soil microcosms [soil.copernicus.org]

- 12. Frontiers | Biodegradation of plastics in soil and effects on nitrification activity. A laboratory approach [frontiersin.org]

The Solubility Profile of Citroflex A-4 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Citroflex A-4, also known as Acetyl Tributyl Citrate (B86180) (ATBC), in a range of common laboratory solvents. This compound is a widely utilized plasticizer, particularly in the pharmaceutical and medical device industries, owing to its favorable toxicological profile and plasticizing efficiency. A thorough understanding of its solubility is critical for formulation development, manufacturing processes, and analytical procedures.

Quantitative Solubility Data

The solubility of this compound is a key parameter for its application in various formulations. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents.

| Solvent | Chemical Class | Solubility (at approx. 25°C) | Data Type |

| Water | Protic | < 0.1 g/100 mL[1][2][3] | Quantitative |

| ~5 mg/L[4] | Quantitative | ||

| Ethanol (96%) | Protic, Alcohol | Miscible[3][5] | Qualitative |

| Methanol | Protic, Alcohol | Soluble | Qualitative |

| Acetone | Aprotic, Ketone | Soluble[6][7] | Qualitative |

| Ethyl Acetate | Aprotic, Ester | Soluble | Qualitative |

| Methylene Chloride | Aprotic, Halogenated | Miscible[3][5] | Qualitative |

| Toluene | Aprotic, Aromatic | Soluble | Qualitative |

| Hexane | Aprotic, Aliphatic | Soluble[6][8] | Qualitative |

| Oils | Nonpolar | Miscible[3][4][9] | Qualitative |

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions. "Soluble" indicates that a significant amount of this compound will dissolve in the solvent, though the exact limit has not been quantitatively defined in the available literature.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in a given solvent. This protocol is based on standard laboratory practices for assessing the solubility of a liquid in a liquid.

Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Calibrated glassware (volumetric flasks, pipettes)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial. An excess is ensured when a separate phase of undissolved this compound is visible.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic vigorous shaking.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the controlled temperature for at least 4 hours to allow for phase separation.

-

Carefully draw a known volume of the supernatant (the upper solvent layer) using a calibrated pipette, ensuring no part of the undissolved this compound phase is disturbed.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any micro-droplets of undissolved this compound.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or beaker.

-

Dispense the filtered, saturated solution into the pre-weighed container.

-

Place the container in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a gentle stream of nitrogen can be used to facilitate evaporation, followed by drying in a desiccator to a constant weight.

-

Once the solvent has completely evaporated, reweigh the container with the this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container minus its initial tare weight.

-

Solubility is calculated by dividing the mass of the dissolved this compound by the volume of the solvent used and is typically expressed in g/100 mL or mg/L.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of a substance like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides foundational knowledge on the solubility of this compound. For critical applications, it is recommended to experimentally verify the solubility data under the specific conditions of your formulation and process.

References

- 1. atamankimya.com [atamankimya.com]

- 2. echemi.com [echemi.com]

- 3. Acetyl tributyl citrate CAS#: 77-90-7 [m.chemicalbook.com]

- 4. Buy Acetyl tributyl citrate | 77-90-7 | >98% [smolecule.com]

- 5. Acetyl tributyl citrate | 77-90-7 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Acetyl Tributyl Citrate | Bouling Plasticizer [bouling-plasticizer.com]

- 8. achemtek.com [achemtek.com]

- 9. acetyl tributyl citrate, 77-90-7 [thegoodscentscompany.com]

An In-depth Technical Guide to Citroflex A-4: Molecular Weight and Impact on Polymer Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Citroflex A-4 (Acetyl Tributyl Citrate), a widely used, bio-based plasticizer. With a focus on its molecular characteristics and profound impact on polymer properties, this document serves as a vital resource for professionals in research, development, and formulation.

Executive Summary

This compound, a citrate (B86180) ester, is a highly effective and non-toxic plasticizer compatible with a broad range of polymers. Its incorporation into a polymer matrix significantly alters the material's mechanical and thermal properties, enhancing flexibility, reducing brittleness, and lowering processing temperatures. This guide delves into the technical specifications of this compound, its mechanism of action, and its quantifiable effects on key polymers such as Polylactic Acid (PLA), Polyvinyl Chloride (PVC), and Cellulose (B213188) Acetate (B1210297). Detailed experimental protocols for evaluating plasticizer performance are also provided, alongside visual representations of key processes and mechanisms.

This compound: Core Molecular and Physical Properties

This compound, chemically known as Acetyl Tributyl Citrate (ATBC), is characterized by the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O₈ | [1][2] |

| Molecular Weight | 402.5 g/mol | [1][3] |

| Appearance | Clear, oily liquid | [1] |

| Odor | Essentially odorless | [1] |

| Boiling Point | 327 °C | [1] |

| Melting Point | -59 °C (Pour Point) | [1] |

| Specific Gravity (@ 25/25°C) | 1.045 – 1.055 | [1] |

| Solubility in Water (@ 25°C) | <0.1 g/100 ml | [1] |

Mechanism of Action as a Plasticizer

The primary function of this compound as a plasticizer is to increase the flexibility and workability of a polymer. This is achieved by inserting its molecules between the long polymer chains. This process disrupts the intermolecular forces (van der Waals forces and hydrogen bonds) that hold the polymer chains together in a rigid structure. The presence of this compound molecules increases the "free volume" between the polymer chains, allowing them to slide past one another more easily. This increased molecular mobility leads to a reduction in the material's glass transition temperature (Tg), making the polymer softer and more pliable at lower temperatures.[4] The polar ester groups in this compound can form interactions with polar groups on the polymer chains, which contributes to its good compatibility with a variety of resins.

Figure 1: Mechanism of plasticization by this compound.

Impact on Polymer Properties: Quantitative Data

The addition of this compound significantly alters the mechanical and thermal properties of polymers. The following tables summarize these effects on Polylactic Acid (PLA), Polyvinyl Chloride (PVC), and Cellulose Acetate.

Polylactic Acid (PLA)

This compound is a popular choice for plasticizing PLA, a biodegradable polyester, to overcome its inherent brittleness.

| Property | Neat PLA | PLA with 28 wt% this compound |

| Glass Transition Temperature (Tg) | 52 °C | 11 °C |

| Elongation at Break | 11% | 271% |

| Young's Modulus | - | 121.3 MPa |

Data sourced from a study on a bio-based plasticizer for PLA.[5]

Polyvinyl Chloride (PVC)

This compound serves as a non-toxic alternative to traditional phthalate (B1215562) plasticizers in PVC formulations.

| Property | PVC with Tributyl Citrate (TBC) | PVC with Acetyl Tributyl Citrate (ATBC/Citroflex A-4) |

| Tensile Strength | Lower | 18.7% higher than TBC/PVC |

| Elongation at Break | Lower | 2.2% higher than TBC/PVC |

Data from a study comparing acetylated and non-acetylated citrate plasticizers in PVC.[6]

Cellulose Acetate

This compound is effective in plasticizing cellulose acetate, a bio-based polymer used in films and fibers.

| Property | Cellulose Acetate Propionate (CAP) with Tributyl Citrate | CAP with Acetyl Tributyl Citrate (ATBC/Citroflex A-4) |

| Young's Modulus | 1162 MPa | 1329 MPa |

| Elongation at Break | - | Increased compared to unplasticized CAP |

Data from a study on plasticizers for cellulose acetate propionate.[7]

Experimental Protocols

To evaluate the impact of this compound on polymer properties, standardized testing methodologies are crucial. The following sections detail the protocols for key analyses.

Tensile Properties Testing

Standard: ASTM D638 for plastics in general or ASTM D882 for thin plastic sheeting.[1][2][3][8][9][10][11][12][13][14]

Objective: To determine the tensile strength, elongation at break, and Young's modulus of a polymer sample.

Methodology:

-

Specimen Preparation: Prepare dumbbell-shaped specimens (for ASTM D638) or rectangular strips (for ASTM D882) of the polymer with and without varying concentrations of this compound. Ensure specimens are free of nicks and defects.

-

Conditioning: Condition the specimens at a standard laboratory temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.[2]

-

Testing Machine: Utilize a universal testing machine (UTM) equipped with appropriate grips and an extensometer to measure strain.

-

Procedure:

-

Mount the specimen securely in the grips of the UTM.

-

Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.

-

Record the load and extension data throughout the test.

-

-

Calculations:

-

Tensile Strength: The maximum stress the material can withstand before breaking.

-

Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

-

Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

-

Differential Scanning Calorimetry (DSC)

Standard: ASTM D7426 or ISO 11357-2.[15]

Objective: To determine the glass transition temperature (Tg) of the polymer.

Methodology:

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of the polymer formulation into a DSC pan.

-

Instrumentation: Use a differential scanning calorimeter, which measures the difference in heat flow between the sample and a reference pan.

-

Procedure:

-

Place the sample and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) through the expected glass transition region.[16]

-

The instrument records the heat flow as a function of temperature.

-

-

Analysis:

Figure 2: Experimental workflow for plasticizer evaluation.

Conclusion

This compound is a versatile and effective plasticizer that plays a crucial role in modifying the properties of a wide range of polymers. Its ability to enhance flexibility, reduce the glass transition temperature, and improve processability makes it an invaluable additive in numerous applications, from biodegradable plastics to medical devices. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and developers to understand and utilize this compound in their formulation work. As the demand for safe, reliable, and environmentally friendly materials continues to grow, the importance of well-characterized plasticizers like this compound will undoubtedly increase.

References

- 1. store.astm.org [store.astm.org]

- 2. micomlab.com [micomlab.com]

- 3. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Toxicity and Environmental Impact of Emerging Plasticizers: Risks and Research Gaps [sinocurechem.com]

- 7. researchgate.net [researchgate.net]

- 8. industrialphysics.com [industrialphysics.com]

- 9. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]

- 10. store.astm.org [store.astm.org]

- 11. infinitalab.com [infinitalab.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. ASTM D882 - Tensile Properties of Thin Plastic Sheeting - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]

- 14. store.astm.org [store.astm.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 18. thermalsupport.com [thermalsupport.com]

An In-depth Technical Guide to the Thermal Stability of Acetyl Tributyl Citrate for High-Temperature Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tributyl citrate (B86180) (ATBC) is a widely utilized plasticizer, valued for its low toxicity, biodegradability, and excellent compatibility with a range of polymers.[1][2] Its application spans numerous industries, including pharmaceuticals, medical devices, food packaging, and consumer goods. In the pharmaceutical sector, ATBC is a key excipient in the formulation of solid oral dosage forms, particularly in coatings for tablets and capsules, where it imparts flexibility and durability.[3][4] As manufacturing processes and product applications increasingly involve elevated temperatures, a thorough understanding of the thermal stability of ATBC is paramount to ensure product integrity, safety, and performance.

This technical guide provides a comprehensive overview of the thermal stability of acetyl tributyl citrate, presenting quantitative data from thermal analysis, detailed experimental protocols, and a proposed thermal degradation pathway. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of ATBC in high-temperature applications.

Thermal Properties of Acetyl Tributyl Citrate

ATBC is a colorless, odorless, oily liquid with a high boiling point and low volatility, contributing to its suitability for applications requiring thermal processing.[5][6] Its physical and thermal properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₄O₈ | [2] |

| Molecular Weight | 402.48 g/mol | [2] |

| Boiling Point | 172-174 °C at 1 mmHg | [2] |

| Flash Point | 204 °C | [6] |

| Melting Point | -80 °C | [2] |

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass of a sample as a function of temperature. The following table summarizes the key thermal decomposition parameters for pure acetyl tributyl citrate, derived from TGA and derivative thermogravimetric (DTG) analysis.

| Parameter | Temperature (°C) | Description | Reference(s) |

| Onset of Decomposition (Tonset) | ~200 | The temperature at which significant thermal degradation begins. | [7][8] |

| Temperature at 5% Mass Loss (T5%) | ~220 | The temperature at which 5% of the initial mass has been lost. | [7][8] |

| Temperature of Maximum Decomposition Rate (Tmax) | ~250 | The temperature at which the rate of mass loss is highest, as indicated by the peak of the DTG curve. | [7][8] |

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines a typical method for determining the thermal stability of acetyl tributyl citrate using a thermogravimetric analyzer.

Objective: To determine the onset of decomposition, temperature at specific mass loss percentages, and the temperature of maximum decomposition rate of ATBC.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Analytical balance

-

Sample pans (e.g., aluminum or platinum)

-

Nitrogen gas supply (high purity)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of pure acetyl tributyl citrate into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Plot the TGA curve (mass % vs. temperature).

-

Calculate the first derivative of the TGA curve to obtain the DTG curve (rate of mass loss vs. temperature).

-

Determine Tonset, T5%, and Tmax from the TGA and DTG curves.

-

Figure 1. Experimental workflow for Thermogravimetric Analysis (TGA) of ATBC.

Differential Scanning Calorimetry (DSC)

This protocol describes a standard procedure for analyzing the thermal transitions of acetyl tributyl citrate using a differential scanning calorimeter.

Objective: To determine the glass transition temperature (Tg) and observe any endothermic or exothermic events of ATBC.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Analytical balance

-

Hermetically sealed aluminum pans and lids

-

Crimper for sealing pans

-

Nitrogen gas supply (high purity)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of pure acetyl tributyl citrate into a hermetically sealed aluminum pan.

-

Seal the pan using a crimper to prevent volatilization.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at -100 °C.

-

Heat the sample from -100 °C to 250 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Plot the DSC thermogram (heat flow vs. temperature).

-

Determine the glass transition temperature (Tg) from the step change in the baseline.

-

Identify and analyze any endothermic or exothermic peaks.

-

Figure 2. Experimental workflow for Differential Scanning Calorimetry (DSC) of ATBC.

Thermal Degradation Pathway

The thermal degradation of acetyl tributyl citrate is a complex process that is believed to proceed through the elimination of acetic acid and subsequent decomposition of the citrate ester backbone. While the precise mechanism for ATBC has not been extensively detailed in the literature, a plausible pathway can be proposed based on the known thermal decomposition of similar citrate esters and related carboxylic acid esters. The degradation is likely initiated by a concerted, non-radical elimination reaction.

Upon heating, ATBC can undergo a pyrolytic elimination reaction, where the acetyl group and a hydrogen atom from an adjacent carbon are eliminated as acetic acid. This results in the formation of an unsaturated intermediate, tributyl aconitate. At higher temperatures, the ester groups of the aconitate intermediate can undergo further decomposition, potentially leading to the formation of butene, carbon dioxide, and other smaller volatile organic compounds.

It should be noted that when heated to decomposition, ATBC is reported to emit acrid smoke and irritating fumes, suggesting the formation of a complex mixture of degradation products.[6] Further research, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be beneficial to definitively identify the volatile products and fully elucidate the thermal degradation mechanism of ATBC.

Figure 3. Proposed thermal degradation pathway of Acetyl Tributyl Citrate.

High-Temperature Applications and Considerations

The excellent thermal stability of acetyl tributyl citrate makes it a suitable plasticizer for a variety of high-temperature applications. In the pharmaceutical industry, it is employed in the coating of tablets and capsules, which often undergo drying processes at elevated temperatures.[3][4] Its low volatility ensures minimal loss of the plasticizer during these processes, maintaining the integrity and desired mechanical properties of the coating.

When formulating with ATBC for high-temperature applications, several factors should be considered:

-

Processing Temperature and Duration: While ATBC is stable up to approximately 200 °C, prolonged exposure to temperatures near its decomposition point can lead to degradation.[7][8] It is crucial to optimize processing times and temperatures to minimize thermal stress on the material.

-

Interaction with Other Excipients: The thermal stability of ATBC can be influenced by its interaction with other components in a formulation. It is advisable to conduct thermal analysis on the complete formulation to assess its overall thermal stability.

-

Atmosphere: The presence of oxygen can accelerate the thermal degradation of organic materials. Processing in an inert atmosphere, such as nitrogen, can enhance the thermal stability of ATBC.

Conclusion

Acetyl tributyl citrate exhibits excellent thermal stability, making it a reliable and effective plasticizer for a wide range of high-temperature applications in the pharmaceutical and other industries. Its decomposition begins at approximately 200 °C, with the maximum rate of degradation occurring around 250 °C. By understanding the thermal properties and potential degradation pathways of ATBC, researchers and formulation scientists can optimize processing conditions and develop robust products that meet the required performance and safety standards. Further investigation into the specific volatile degradation products of ATBC would provide a more complete understanding of its thermal decomposition behavior.

References

- 1. Evaluation of the effects of acetyl tributyl citrate as bio‐based plasticizer on the physical, thermal, and dynamical mechanical properties of poly(vinyl chloride)/polymethyl methacrylate blends | Semantic Scholar [semanticscholar.org]

- 2. Acetyltributylcitrate - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetic Properties of Acetyl Tributyl Citrate, a Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. specialchem.com [specialchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Acetyl Tributyl Citrate | C20H34O8 | CID 6505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Navigating the Use of Citroflex A-4 in Medical and Food-Contact Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory status, safety profile, and experimental evaluation of Citroflex A-4 (Acetyl Tributyl Citrate or ATBC), a widely utilized plasticizer in medical devices and food-contact materials. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of products where consumer and patient safety are paramount.

Regulatory Landscape for this compound (ATBC)

This compound has secured approval from major regulatory bodies for its use in sensitive applications, positioning it as a viable alternative to traditional phthalate (B1215562) plasticizers.

United States Food and Drug Administration (FDA)

In the United States, Acetyl Tributyl Citrate (ATBC) is an FDA-approved substance for use as a pharmaceutical excipient. It is commonly found in the coatings of solid oral dosage forms like tablets and capsules.

For food-contact applications, ATBC is listed in the Code of Federal Regulations (CFR), specifically under Title 21. Its approved uses include:

-

Adhesives: As a component of adhesives used in food packaging.

-

Resinous and Polymeric Coatings: In the production of food-contact surfaces.

-

Paper and Paperboard: For use in paper and paperboard that comes into contact with fatty foods.

-

Surface Lubricants: As a lubricant in the manufacturing of metallic articles that will contact food.

European Union

In the European Union, the regulatory framework for ATBC is multifaceted, involving REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and specific regulations for food contact materials.

The European Food Safety Authority (EFSA) has established a Tolerable Daily Intake (TDI) for ATBC, providing a benchmark for safe long-term exposure. The Scientific Committee on Consumer Safety (SCCS) and its predecessors have also evaluated the safety of ATBC, particularly in applications like children's toys, establishing a No-Observed-Adverse-Effect Level (NOAEL) based on extensive toxicological data.

Toxicological and Biocompatibility Profile

The safety of this compound is supported by a substantial body of scientific evidence from toxicological and biocompatibility studies.

Summary of Toxicological Data

A range of studies has been conducted to determine the toxicological profile of ATBC. The following table summarizes key quantitative data from this research.

| Toxicological Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | > 25 g/kg | Rat, Mouse | [1] |

| No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg bw/day | Rat | [1] |

| Tolerable Daily Intake (TDI) | 1.0 mg/kg bodyweight | Human | [1] |

Biocompatibility Assessment

For medical device applications, a thorough biocompatibility assessment is crucial. The International Organization for Standardization (ISO) 10993 series of standards provides a framework for this evaluation. The following diagram illustrates a typical workflow for assessing the biocompatibility of a medical device containing a plasticizer like this compound.

Migration Studies

The migration of plasticizers from food-contact materials and medical devices is a critical safety consideration.

Summary of Migration Data

Studies have quantified the migration of ATBC from various materials into food simulants and actual foodstuffs. The level of migration is influenced by factors such as temperature, contact time, and the fat content of the food.

| Material | Food Simulant/Foodstuff | Test Conditions | Migration Level | Reference |

| PVC Film | Isooctane (Fatty Food Simulant) | 48 hours at 30°C and 4°C | Not detected | |

| PVDC/PVC Film | Cod Fillets | 240 hours at 4°C | 11.1 to 12.8 mg/kg | [2] |